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Compound of Interest

Compound Name: NL-1

Cat. No.: B2861794 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
NL-1 is a novel small molecule inhibitor of mitoNEET, a [2Fe-2S] redox-sensitive mitochondrial

outer membrane protein.[1][2] Emerging research has highlighted the therapeutic potential of

NL-1 in distinct pathological contexts, primarily in the treatment of drug-resistant B-cell acute

lymphoblastic leukemia (ALL) and in providing neuroprotection against cerebral

ischemia/reperfusion injury.[1][3] This technical guide provides a comprehensive overview of

the pharmacological profile of NL-1, detailing its mechanism of action, quantitative

pharmacological data, and the experimental protocols used to elucidate its activity.

Core Pharmacological Data
Binding Affinity and In Vitro Efficacy
NL-1 demonstrates direct binding to mitoNEET and exhibits potent cytotoxic effects against a

panel of ALL cell lines. Its binding affinity and inhibitory concentrations are summarized below.
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Parameter Value Cell Line / System Citation

Binding Affinity (Ki)

Site 1 4.78 µM
Liver Mitochondrial

Suspensions
[2]

Site 2 2.77 µM
Liver Mitochondrial

Suspensions
[2]

IC50 (Binding) 0.9 µM
[3H]-rosiglitazone

displacement
[2]

IC50 (Cell Viability)

REH 47.35 µM Human ALL Cell Line [1][2]

REH/Ara-C (drug-

resistant)
56.26 µM Human ALL Cell Line [1][2]

SUP-B15 29.48 µM Human ALL Cell Line [1]

TOM-1 ~60 µM Human ALL Cell Line [1]

JM1 ~60 µM Human ALL Cell Line [1]

NALM-1 ~60 µM Human ALL Cell Line [1]

NALM-6 94.26 µM Human ALL Cell Line [1]

BV-173 ~60 µM Human ALL Cell Line [1]

IC50 (Oxidative

Stress)
5.95 µM

Neuronal cells (N2A) -

H2O2 production
[4]

In Vivo Efficacy
NL-1 has demonstrated significant therapeutic effects in preclinical animal models of ALL and

ischemic stroke.
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Indication Animal Model
Dosing
Regimen

Key Outcomes Citation

Acute

Lymphoblastic

Leukemia

NSG mice with

TOM-1-luciferase

xenograft

10 mg/kg, i.p.,

daily for 5 days

Antileukemic

activity
[1][5]

Ischemic Stroke
Murine t-MCAO

model

10 mg/kg, i.p., at

reperfusion

43% reduction in

infarct volume,

68% reduction in

edema

[4]

Ischemic Stroke
Aged female rats

with t-MCAO

10 mg/kg, i.v., at

reperfusion

Markedly

improved

survival, reduced

infarct volume

and hemispheric

swelling

[3]

Mechanism of Action
Inhibition of mitoNEET and Induction of Autophagy in
Leukemia
NL-1 exerts its antileukemic effects by directly inhibiting mitoNEET, leading to the activation of

the autophagic pathway.[1] This programmed cell death is crucial for its efficacy in drug-

resistant ALL cells. The proposed signaling cascade is illustrated below.
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Caption: NL-1 induced autophagy signaling pathway in leukemic cells.

Neuroprotection in Ischemia/Reperfusion Injury
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In the context of ischemic stroke, NL-1's inhibition of mitoNEET is neuroprotective. By

modulating mitochondrial function, NL-1 reduces oxidative stress and cell death in neuronal

tissues following reperfusion.

Experimental Protocols
[3H]-Rosiglitazone Displacement Binding Assay
This assay is employed to determine the binding affinity of NL-1 to its molecular target,

mitoNEET.
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Caption: Workflow for the [3H]-rosiglitazone displacement binding assay.

Methodology:
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Preparation of Reagents: Recombinant human mitoNEET is prepared and purified. A stock

solution of [3H]-rosiglitazone is diluted to a working concentration. Serial dilutions of NL-1
are prepared.

Incubation: In a multi-well plate, a fixed concentration of recombinant mitoNEET and [3H]-

rosiglitazone are incubated with varying concentrations of NL-1.

Separation: The reaction mixture is filtered through a membrane that retains the protein-

ligand complexes, separating them from the unbound radioligand.

Quantification: The radioactivity of the filters is measured using a scintillation counter.

Data Analysis: The data is plotted as the percentage of specific binding versus the

concentration of NL-1. The IC50 value is determined from the resulting dose-response curve,

and the Ki value is calculated using the Cheng-Prusoff equation.[2]

Cell Viability Assay
The cytotoxic effect of NL-1 on ALL cell lines is determined using a Cell Counting Kit-8 (CCK-8)

assay.

Methodology:

Cell Seeding: ALL cell lines (e.g., REH, REH/Ara-C) are seeded in 96-well plates at a density

of 5 x 10^4 cells/well.[2]

Treatment: Cells are treated with a range of concentrations of NL-1 (e.g., 10-100 µM) for 72

hours.[1]

CCK-8 Addition: CCK-8 reagent is added to each well and incubated for a specified period.

Absorbance Measurement: The absorbance at 450 nm is measured using a microplate

reader.

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50

value is calculated from the dose-response curve.
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In Vivo Mouse Model of Acute Lymphoblastic Leukemia
The antileukemic activity of NL-1 in vivo is assessed using a xenograft mouse model.

Methodology:

Animal Model: Female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice are used.[1]

Cell Inoculation: TOM-1 cells expressing luciferase are injected intravenously into the mice.

[1]

Treatment: Once leukemia is established, mice are treated with NL-1 (10 mg/kg) or vehicle

control via intraperitoneal injection daily for 5 days.[5]

Monitoring: Tumor burden is monitored by bioluminescence imaging.

Endpoint Analysis: At the end of the study, mice are euthanized, and tissues can be collected

for further analysis.

Seahorse XF Mito Stress Test
The effect of NL-1 on mitochondrial respiration is evaluated using the Seahorse XF Analyzer.
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Caption: Experimental workflow for the Seahorse XF Mito Stress Test.

Methodology:
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Cell Culture: Cells are seeded in a Seahorse XF cell culture microplate.

Treatment: Cells are treated with NL-1 or vehicle control for a specified duration.

Assay Setup: The sensor cartridge is loaded with sequential injectors containing oligomycin,

FCCP, and a mixture of rotenone and antimycin A.

Measurement: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) in

real-time before and after the injection of each compound.

Data Analysis: Key parameters of mitochondrial function, including basal respiration, ATP-

linked respiration, maximal respiration, and spare respiratory capacity, are calculated from

the OCR data.

Conclusion
NL-1 is a promising pharmacological agent with a well-defined mechanism of action targeting

mitoNEET. Its demonstrated efficacy in preclinical models of acute lymphoblastic leukemia and

ischemic stroke warrants further investigation and development. The data and protocols

presented in this guide provide a solid foundation for researchers and drug development

professionals to further explore the therapeutic potential of NL-1.

Need Custom Synthesis?
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To cite this document: BenchChem. [Pharmacological Profile of NL-1: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2861794#pharmacological-profile-of-nl-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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